Etomoxir

Übersicht

Beschreibung

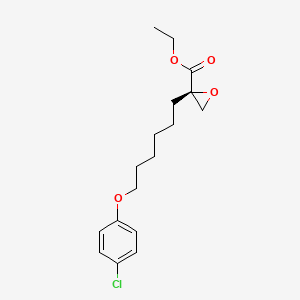

Etomoxir, auch bekannt als rac-Ethyl-2-[6-(4-Chlorphenoxy)hexyl]oxiran-2-carboxylat, ist eine chemische Verbindung, die als irreversibler Inhibitor der Carnitin-Palmitoyltransferase-1 (CPT-1) wirkt. Dieses Enzym befindet sich auf der Innenseite der äußeren Mitochondrienmembran und ist essentiell für den Transport von Fettsäureketten aus dem Zytosol in den Intermembranraum der Mitochondrien. Durch die Hemmung von CPT-1 verhindert this compound die Bildung von Acylcarnitinen, was ein entscheidender Schritt bei der Produktion von Adenosintriphosphat (ATP) aus der Fettsäureoxidation ist .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte. Das Ausgangsmaterial ist typischerweise 4-Chlorphenol, das eine Etherifizierungsreaktion mit 6-Bromhexanol eingeht, um 6-(4-Chlorphenoxy)hexanol zu bilden. Dieses Zwischenprodukt wird dann durch eine Bromierungsreaktion zu 6-(4-Chlorphenoxy)hexylbromid umgesetzt. Der letzte Schritt beinhaltet die Reaktion von 6-(4-Chlorphenoxy)hexylbromid mit Ethyl-oxiran-2-carboxylat unter basischen Bedingungen, um this compound zu erhalten .

Industrielle Produktionsmethoden für this compound ähneln der Laborsynthese, werden aber zur Verarbeitung größerer Mengen hochskaliert. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Vorbereitungsmethoden

The synthesis of etomoxir involves several steps. The starting material is typically 4-chlorophenol, which undergoes an etherification reaction with 6-bromohexanol to form 6-(4-chlorophenoxy)hexanol. This intermediate is then converted to 6-(4-chlorophenoxy)hexyl bromide through a bromination reaction. The final step involves the reaction of 6-(4-chlorophenoxy)hexyl bromide with ethyl oxirane-2-carboxylate under basic conditions to yield this compound .

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Etomoxir unterliegt hauptsächlich Oxidations- und Substitutionsreaktionen. In Gegenwart starker Oxidationsmittel kann this compound oxidiert werden, um verschiedene Nebenprodukte zu bilden. Substitutionsreaktionen, die this compound betreffen, treten typischerweise an der Etherbindung oder am Oxiranring auf. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Halogene, Säuren und Basen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Metabolic Disorders

Etomoxir has been studied for its potential benefits in metabolic disorders such as obesity and diabetes. By inhibiting fatty acid oxidation, it can decrease ketone body production and lower blood glucose levels, which may be advantageous in managing type 2 diabetes and metabolic syndrome .

- Case Study : In a clinical trial involving patients with chronic congestive heart failure, this compound demonstrated beneficial effects on cardiac metabolism and function .

Cancer Treatment

Recent research indicates that this compound may play a role in cancer therapy by disrupting the metabolic pathways that cancer cells rely on for growth. Specifically, it has been shown to suppress tumor progression in various cancer models.

- Table: Effects of this compound on Cancer Cells

| Cancer Type | Effect of this compound | Reference |

|---|---|---|

| Breast Cancer | Induces cell cycle arrest at G0/G1 phase | |

| Prostate Cancer | Reduces cell motility and invasion | |

| Glioblastoma | Alters fatty acid metabolism |

- Case Study : In vitro studies showed that this compound inhibited the proliferation of breast cancer cells by affecting epithelial–mesenchymal transition-related proteins .

Neurological Diseases

This compound is being explored as a therapeutic agent for neurological conditions such as amyotrophic lateral sclerosis (ALS) and Parkinson’s disease. Its ability to modulate energy metabolism may help mitigate neurodegenerative processes.

- Research Development : Danish pharmaceutical company 2 N Pharma is developing a drug based on this compound for treating ALS and Parkinson’s disease .

Immunology

This compound's effects on immune cells have been extensively studied. It alters the metabolism of T cells, affecting their proliferation and differentiation.

- Study Findings : Research demonstrated that high concentrations of this compound induce oxidative stress in T cells while significantly impacting their metabolic pathways .

Oxidative Stress

The compound has been linked to inducing oxidative stress at elevated concentrations, which can have both beneficial and detrimental effects depending on the context .

- Table: Concentration-Dependent Effects of this compound

Wirkmechanismus

Etomoxir exerts its effects by irreversibly inhibiting carnitine palmitoyltransferase-1 (CPT-1). This inhibition prevents the formation of acyl carnitines, which are necessary for the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria. As a result, the production of adenosine triphosphate (ATP) from fatty acid oxidation is disrupted. Additionally, this compound has been identified as a direct agonist of peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in the regulation of lipid metabolism .

Vergleich Mit ähnlichen Verbindungen

Etomoxir ist einzigartig in seiner Fähigkeit, die Carnitin-Palmitoyltransferase-1 (CPT-1) irreversibel zu hemmen. Ähnliche Verbindungen, die auch CPT-1 hemmen, umfassen Perhexilin und Oxfenicin. Diese Verbindungen unterscheiden sich in ihrer chemischen Struktur und ihrem Wirkmechanismus. So ist Perhexilin beispielsweise ein reversibler Inhibitor von CPT-1, während this compound ein irreversibler Inhibitor ist. Dieser Unterschied macht this compound besonders nützlich in Forschungsumgebungen, in denen eine langfristige Hemmung von CPT-1 erwünscht ist .

Biologische Aktivität

Etomoxir is a potent, irreversible inhibitor of carnitine palmitoyltransferase 1a (CPT1a), an enzyme critical for the transport of long-chain fatty acids into mitochondria for oxidation. This compound has garnered attention for its effects on various biological processes, including metabolism, immune responses, and cancer progression. Below is a detailed examination of its biological activity based on recent research findings.

This compound primarily inhibits fatty acid oxidation (FAO) by blocking CPT1a, leading to a shift in cellular metabolism. This inhibition has significant implications for energy production and metabolic regulation in various cell types.

Key Findings:

- Inhibition of FAO : this compound effectively suppresses the oxidation of long-chain fatty acids in various cell types, including T cells and cancer cells, by targeting CPT1a .

- Oxidative Stress : At concentrations above 5 μM, this compound induces oxidative stress characterized by increased reactive oxygen species (ROS) production in proliferating T cells .

Biological Activity in Cancer

This compound has been investigated for its potential therapeutic effects in cancer treatment. Studies show that it can suppress tumor progression and alter metabolic pathways in cancer cells.

Case Studies:

- Breast Cancer : Research indicates that this compound inhibits breast cancer cell motility and induces cell cycle arrest at the G0/G1 phase through a PPARγ-mediated pathway. This suggests that targeting FAO may provide new therapeutic strategies against breast cancer .

- Cachexia Models : In animal models of cancer cachexia, this compound has been shown to increase muscle mass and body weight, indicating its potential role in counteracting cachexia-associated weight loss .

Effects on Immune Cells

This compound's impact on immune cell function is significant, particularly regarding T cell metabolism and polarization.

Key Observations:

- T Cell Proliferation : While this compound moderately affects T cell proliferation, it does not significantly alter memory differentiation. Instead, it primarily influences oxidative metabolism, relying more on glutamine than FAO .

- Macrophage Polarization : The compound inhibits macrophage polarization by disrupting CoA metabolism, suggesting that this compound could modulate immune responses in inflammatory conditions .

Summary of Research Findings

The following table summarizes key studies highlighting the biological activities of this compound:

Eigenschaften

IUPAC Name |

ethyl (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOHEOHWICNIL-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025772 | |

| Record name | Ethyl (+)-(R)-2-(6-(p-chlorophenoxy)hexyl)glycidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124083-20-1 | |

| Record name | Etomoxir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124083-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etomoxir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124083201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (+)-(R)-2-(6-(p-chlorophenoxy)hexyl)glycidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, ethyl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOMOXIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSB3DD2XP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.